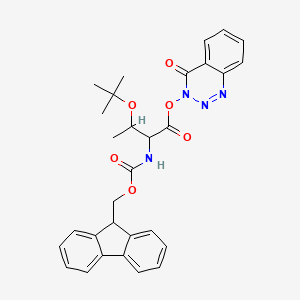

Fmoc-Thr(tBu)-ODHBT

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-oxo-1,2,3-benzotriazin-3-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30N4O6/c1-18(39-30(2,3)4)26(28(36)40-34-27(35)23-15-9-10-16-25(23)32-33-34)31-29(37)38-17-24-21-13-7-5-11-19(21)20-12-6-8-14-22(20)24/h5-16,18,24,26H,17H2,1-4H3,(H,31,37) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBBDXSZBUHGNMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)ON1C(=O)C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of Fmoc-Thr(tBu)-ODHBT

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-Thr(tBu)-ODHBT, or N-α-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-threonine 3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl ester, is a pre-activated amino acid derivative crucial for the efficient synthesis of complex peptides. This guide provides a comprehensive overview of its chemical properties, including its physical characteristics and solubility, and details its primary application in solid-phase peptide synthesis (SPPS). Detailed experimental protocols for its use, particularly in the synthesis of bioactive peptides like the antifungal agent cilofungin, are presented. This document serves as a technical resource for researchers and professionals in peptide chemistry and drug development, offering structured data and visual workflows to facilitate its effective utilization.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. The incorporation of the 3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl (ODHBT) ester group pre-activates the carboxyl group of the threonine derivative, facilitating efficient peptide bond formation. The tert-butyl (tBu) protecting group on the threonine side chain prevents unwanted side reactions during synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | N-α-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-threonine 3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl ester | N/A |

| Synonyms | Fmoc-L-Thr(tBu)-ODhbt, Fmoc-Thr(But)-ODhbt | N/A |

| CAS Number | 119767-84-9 | [1] |

| Molecular Formula | C₃₀H₃₀N₄O₆ | N/A |

| Molecular Weight | 542.58 g/mol | N/A |

| Melting Point | 65-73 °C | N/A |

| Density | 1.32 g/cm³ | N/A |

| Storage Temperature | -15 °C | N/A |

Solubility

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility |

| N,N-Dimethylformamide (DMF) | Soluble |

| N-Methyl-2-pyrrolidone (NMP) | Soluble |

| Dichloromethane (DCM) | Soluble |

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Workflow

This compound is utilized within the standard Fmoc/tBu solid-phase peptide synthesis strategy. The general cycle involves the deprotection of the N-terminal Fmoc group of the resin-bound peptide, followed by the coupling of the next Fmoc-protected amino acid. The use of a pre-activated ODHBT ester like this compound can streamline the coupling step.

References

Fmoc-Thr(tBu)-ODHBT molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and structural composition of Fmoc-Thr(tBu)-ODHBT, a key reagent in solid-phase peptide synthesis (SPPS).

Core Compound Data

This compound is a derivative of the amino acid threonine, which is strategically protected for use in the stepwise assembly of peptides. The fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection of the alpha-amino group, while the tert-butyl (tBu) group shields the side-chain hydroxyl function. The 3-hydroxy-3,4-dihydro-4-oxo-1,2,3-benzotriazine (ODHBT) ester serves as an activated leaving group to facilitate efficient peptide bond formation.

Below is a summary of the key quantitative data for this compound:

| Property | Value | Citation(s) |

| Molecular Weight | 542.58 g/mol | [1] |

| Chemical Formula | C₃₀H₃₀N₄O₆ | [1] |

| CAS Number | 119767-84-9 | [1] |

Molecular Structure and Composition

The structure of this compound is comprised of four key chemical moieties. The logical relationship between these components is illustrated in the diagram below.

Experimental Protocols

Representative Synthesis of an Fmoc-Amino Acid-ODHBT Ester

While a specific protocol for the industrial synthesis of this compound is proprietary, the following represents a general and widely applicable laboratory procedure for the synthesis of Fmoc-amino acid-ODHBT esters from the corresponding Fmoc-amino acid. This process involves an esterification reaction facilitated by a coupling agent.

Materials:

-

Fmoc-Thr(tBu)-OH

-

3-Hydroxy-3,4-dihydro-4-oxo-1,2,3-benzotriazine (HOOBt or ODHBT)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Hexanes

-

Magnesium sulfate (MgSO₄), anhydrous

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve Fmoc-Thr(tBu)-OH (1 equivalent) and 3-Hydroxy-3,4-dihydro-4-oxo-1,2,3-benzotriazine (1 equivalent) in anhydrous dichloromethane (DCM) or a mixture of DCM and a minimal amount of N,N-dimethylformamide (DMF) to ensure complete dissolution.

-

Coupling Agent Addition: Cool the solution to 0 °C in an ice bath. To this stirred solution, add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in anhydrous DCM dropwise over 15-20 minutes.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 1-2 hours and then let it warm to room temperature. The reaction is typically stirred for an additional 12-24 hours. The formation of a white precipitate, dicyclohexylurea (DCU), indicates the progress of the reaction.

-

Workup and Purification:

-

Filter the reaction mixture to remove the precipitated DCU.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by water, and finally a saturated aqueous solution of sodium chloride (brine).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield the pure this compound.

-

Analytical Characterization:

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To verify the chemical structure.

References

The Role of ODHBT Ester in Fmoc-Thr(tBu)-ODHBT: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of solid-phase peptide synthesis (SPPS), the efficient and stereochemically pure incorporation of amino acids is paramount to the successful construction of peptides. This is particularly challenging for sterically hindered amino acids such as threonine. The use of pre-activated amino acid esters offers a strategy to enhance coupling efficiency and minimize side reactions. This technical guide provides a comprehensive overview of the role of the 3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl (ODHBT) ester in the context of Fmoc-Thr(tBu)-ODHBT, a reagent designed for the efficient incorporation of O-tert-butyl protected threonine in Fmoc-based SPPS.

Core Concepts: The Challenge of Threonine Incorporation

Threonine, with its β-hydroxyl group and a secondary carbon at the β-position, presents a significant steric hindrance to the incoming nucleophilic amine of the growing peptide chain. This can lead to sluggish and incomplete coupling reactions, resulting in deletion sequences in the final peptide product. Furthermore, the activation of the carboxylic acid of threonine can increase the acidity of the α-proton, making it susceptible to epimerization, a detrimental side reaction that leads to the formation of diastereomeric impurities that are often difficult to separate from the desired peptide.

The ODHBT Ester: A Multi-faceted Solution

The use of this compound addresses these challenges through the unique properties of the ODHBT leaving group. The ODHBT ester is a type of "active ester," where the carboxylic acid of the Fmoc-protected threonine is pre-activated with 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (HODhbt). This pre-activation strategy offers several advantages.

Enhanced Reactivity and Coupling Efficiency

ODHBT esters are known to be more reactive than their commonly used counterparts, such as those derived from 1-hydroxybenzotriazole (HOBt). This heightened reactivity helps to overcome the steric hindrance associated with threonine, driving the coupling reaction towards completion and improving the yield of the desired peptide.

Suppression of Racemization

"Self-Indicating" Property for Real-time Reaction Monitoring

A distinct advantage of using ODHBT esters is the release of the 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (HODhbt) leaving group upon successful coupling. In the basic environment of the coupling reaction, the liberated HODhbt is deprotonated to form a bright yellow anion. This provides a visual, colorimetric indication of the progress of the reaction. The disappearance of the yellow color from the solution as the liberated HODhbt is washed away can signify the completion of the coupling step. This property allows for real-time monitoring of the reaction, enabling the researcher to ensure complete coupling before proceeding to the next step in the synthesis, thereby minimizing the risk of deletion sequences. This monitoring can also be performed spectrophotometrically by observing the absorbance of the released anion.

Quantitative Data

While a comprehensive, directly comparative study providing quantitative data for this compound against a wide range of modern coupling reagents specifically for threonine is not available in the public literature, the following table summarizes the generally accepted qualitative performance characteristics of ODHBT esters in comparison to other common activating agents.

| Coupling Additive/Ester | Relative Reactivity | Racemization Suppression | Notes |

| HOBt | Good | Good | Standard additive, but can have explosive properties when anhydrous. |

| ODHBT | Very Good | Very Good | More reactive than HOBt esters; provides a colorimetric indication of reaction progress. |

| HOAt | Excellent | Excellent | Often considered superior to HOBt for difficult couplings due to neighboring group participation. |

| Oxyma Pure® | Excellent | Excellent | A non-explosive alternative to HOBt and HOAt with high reactivity. |

Experimental Protocols

The following provides a generalized protocol for the use of this compound in manual Fmoc-SPPS. Instrument-specific protocols may vary.

Materials

-

Fmoc-protected amino acid solid-phase resin (e.g., Rink Amide resin)

-

This compound

-

Deprotection solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA)

-

Washing solution: DMF

-

Base (for in-situ neutralization if required): N,N-Diisopropylethylamine (DIPEA)

Protocol for a Single Coupling Cycle

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a suitable reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add the deprotection solution (20% piperidine in DMF) to the resin.

-

Agitate the resin for 3 minutes.

-

Drain the deprotection solution.

-

Add a fresh portion of the deprotection solution and agitate for 10-15 minutes.

-

Drain the solution.

-

-

Washing after Deprotection: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A colorimetric test (e.g., chloranil or Kaiser test) can be performed to confirm the presence of a free primary amine.

-

Coupling of this compound:

-

Dissolve this compound (1.5 to 3 equivalents relative to the resin loading) in a minimal amount of DMF.

-

Add the solution of the activated amino acid to the deprotected resin.

-

Optional: If the resin salt is a hydrochloride or trifluoroacetate, add 1 equivalent of a non-nucleophilic base like DIPEA for in-situ neutralization.

-

Agitate the reaction mixture at room temperature.

-

-

Reaction Monitoring:

-

Visually monitor the reaction solution. The appearance of a yellow color indicates the release of the ODHBT anion and the progress of the coupling reaction.

-

The coupling is typically complete within 1-2 hours. The completion can be qualitatively assessed by the disappearance of the yellow color from the solution upon washing.

-

A colorimetric test for free amines (e.g., Kaiser test) should be performed on a small sample of the resin to confirm reaction completion. A negative result indicates a complete coupling.

-

-

Washing after Coupling:

-

Drain the reaction solution.

-

Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and the liberated HODhbt.

-

Wash with DCM (2-3 times) and IPA (2-3 times) to prepare for the next cycle or final cleavage.

-

Visualizations

Signaling Pathway: The Mechanism of this compound Coupling

Caption: Mechanism of peptide bond formation using this compound.

Experimental Workflow: A Single Coupling Cycle in SPPS

Caption: Workflow for a single amino acid coupling cycle using this compound in SPPS.

Conclusion

This compound is a valuable reagent for the incorporation of the sterically demanding amino acid threonine in solid-phase peptide synthesis. The ODHBT ester provides a trifecta of benefits: enhanced reactivity for efficient coupling, suppression of epimerization to maintain stereochemical purity, and a self-indicating feature for real-time reaction monitoring. These attributes make it a powerful tool for researchers and scientists in the development of complex peptides, contributing to higher yields and purities of the final product. While direct quantitative comparisons with the latest generation of coupling reagents are still needed in the literature, the well-established principles of active ester chemistry and the unique properties of the ODHBT moiety underscore its utility in modern peptide synthesis.

The Synthesis and Preparation of Fmoc-Thr(tBu)-ODHBT: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis and preparation of Fmoc-Thr(tBu)-ODHBT (Nα-Fmoc-O-tert-butyl-L-threonine 3-oxy-3,4-dihydro-4-oxo-1,2,3-benzotriazine ester). While the isolation of this compound as a stable, solid reagent is not standard practice in peptide synthesis, its in situ generation is a critical step in efficient amide bond formation. This guide details the components, reaction mechanisms, and a generalized experimental protocol for the in situ preparation and subsequent coupling of this important activated amino acid derivative. The information presented is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the chemistry involved and a practical framework for its application in solid-phase and solution-phase peptide synthesis.

Introduction: The Role of Activated Esters in Peptide Synthesis

The formation of a peptide bond between the carboxyl group of one amino acid and the amino group of another is a condensation reaction that is not thermodynamically favorable under standard conditions. To facilitate this reaction, the carboxyl group must be activated. One of the most effective methods of activation is the conversion of the carboxylic acid into a highly reactive ester. This compound is one such activated ester, valued for its high reactivity and the minimization of side reactions, particularly racemization.

The ODHBT ester is derived from 3-hydroxy-3,4-dihydro-4-oxo-1,2,3-benzotriazine (HOOBt). ODHBT esters are considered more reactive than their HOBt (1-hydroxybenzotriazole) counterparts, leading to faster and more efficient coupling reactions. This enhanced reactivity is crucial when dealing with sterically hindered amino acids or "difficult" sequences in peptide synthesis.

Due to their high reactivity, Fmoc-amino acid-ODHBT esters are typically generated in situ and used immediately in the coupling reaction. This approach avoids the challenges associated with the purification and storage of the highly reactive activated ester.

Components for the Synthesis of this compound

The in situ synthesis of this compound requires the following key components:

| Component | Chemical Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| Fmoc-Thr(tBu)-OH | Nα-Fmoc-O-tert-butyl-L-threonine | 71989-35-0 | C₂₃H₂₇NO₅ | 397.46 | Protected Amino Acid |

| HOOBt | 3-hydroxy-3,4-dihydro-4-oxo-1,2,3-benzotriazine | 28230-32-2 | C₇H₅N₃O₂ | 163.14 | Activating Agent Additive |

| Coupling Reagent | e.g., N,N'-Diisopropylcarbodiimide (DIC) | 693-13-0 | C₇H₁₄N₂ | 126.20 | Carboxyl Group Activator |

| Solvent | e.g., N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 | Reaction Medium |

| Base (optional) | e.g., N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | C₈H₁₉N | 129.24 | pH Adjustment |

Synthesis Pathway and Mechanism

The formation of this compound proceeds through a two-step mechanism when a carbodiimide coupling reagent like DIC is used.

Step 1: Activation of the Carboxylic Acid The carbodiimide (DIC) reacts with the carboxylic acid of Fmoc-Thr(tBu)-OH to form a highly reactive O-acylisourea intermediate.

Step 2: Formation of the ODHBT Ester The O-acylisourea intermediate is unstable and readily reacts with HOOBt. The nucleophilic attack by the hydroxyl group of HOOBt on the activated carbonyl carbon of the O-acylisourea leads to the formation of the this compound active ester and the corresponding N,N'-diisopropylurea (DIU) byproduct.

The resulting ODHBT ester is then susceptible to nucleophilic attack by the free amino group of the growing peptide chain, leading to the formation of the desired peptide bond and the release of HOOBt.

Caption: In situ synthesis of this compound and subsequent peptide coupling.

Experimental Protocol: In Situ Generation and Coupling

This protocol describes a general procedure for the in situ generation of this compound and its use in a coupling reaction in the context of solid-phase peptide synthesis (SPPS).

Materials and Reagents:

-

Fmoc-deprotected peptide-resin

-

Fmoc-Thr(tBu)-OH (3 equivalents relative to the resin loading)

-

HOOBt (3 equivalents)

-

DIC (3 equivalents)

-

DMF (sufficient volume to swell the resin and dissolve reagents)

-

DCM (for washing)

-

Piperidine in DMF (20% v/v, for Fmoc deprotection)

Procedure:

-

Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes.

-

Activation Solution Preparation: In a separate vessel, dissolve Fmoc-Thr(tBu)-OH (3 eq.) and HOOBt (3 eq.) in a minimal amount of DMF.

-

Activation: Add DIC (3 eq.) to the solution from step 2. Allow the activation to proceed for 5-10 minutes at room temperature. The solution will now contain the pre-formed this compound active ester.

-

Coupling: Add the activation solution to the swollen resin. Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test (ninhydrin test). A negative result (yellow beads) indicates the absence of free primary amines and thus a complete reaction.

-

Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and the DIU byproduct.

-

Deprotection: The resin is now ready for the next cycle of deprotection and coupling. Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the newly added threonine residue.

Caption: Workflow for the in situ generation and coupling of this compound in SPPS.

Quantitative Data and Characterization

As this compound is typically not isolated, quantitative data such as yield and purity for the isolated active ester are not commonly reported in the literature. Instead, the success of the synthesis is measured by the coupling efficiency in the subsequent peptide synthesis step.

| Parameter | Typical Value/Method | Notes |

| Coupling Time | 1 - 2 hours | Can vary depending on the steric hindrance of the amino acids being coupled. |

| Coupling Efficiency | > 99% | Typically monitored by the Kaiser test or other qualitative methods for detecting free amines. |

| Racemization | < 1% | The use of HOOBt is known to significantly suppress racemization during the coupling step. |

| Characterization | Indirect | The successful incorporation of the Fmoc-Thr(tBu) residue is confirmed by mass spectrometry of the final cleaved peptide. |

Conclusion

The in situ synthesis of this compound represents a robust and highly efficient method for the activation of this protected amino acid in peptide synthesis. While the isolation of the active ester is generally not practical due to its high reactivity, the protocol for its generation within the reaction mixture is well-established and widely used. This approach, utilizing a carbodiimide and HOOBt, ensures high coupling efficiency and minimal racemization, making it a valuable tool for the synthesis of complex peptides for research, therapeutic, and diagnostic applications. Researchers and professionals in drug development can confidently employ this methodology to achieve reliable and high-quality peptide products.

A Technical Guide to Fmoc-Thr(tBu)-ODHBT in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Fmoc-Thr(tBu)-ODHBT, a critical reagent in solid-phase peptide synthesis (SPPS). This document details its commercial availability, key technical data, and its application in the synthesis of bioactive peptides, including the antifungal agent cilofungin and diuretic hormone-binding peptides. Experimental protocols and relevant biological signaling pathways are also presented to provide a complete resource for researchers in the field.

Commercial Suppliers and Specifications

This compound (Fmoc-O-tert-butyl-L-threonyl-3-hydroxy-1,2,3-benzotriazin-4(3H)-one) is a pre-activated ester of the protected amino acid Fmoc-Thr(tBu)-OH, designed to facilitate efficient peptide bond formation during SPPS. Several commercial suppliers offer this reagent. A summary of key quantitative data from various suppliers is presented in Table 1 for easy comparison.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Appearance | Storage Conditions |

| Various Suppliers | 119767-84-9 | C₃₀H₃₀N₄O₆ | 542.58 | ≥95% to ≥99% | White to off-white powder | 2-8°C, protect from moisture |

| Specific supplier data can be obtained from their websites. |

Table 1: Quantitative Data for Commercially Available this compound

Role in Peptide Synthesis

This compound is utilized in the widely adopted Fmoc/tBu strategy of solid-phase peptide synthesis. The ODHBT (3-hydroxy-1,2,3-benzotriazin-4(3H)-one) moiety serves as an activating group, rendering the carboxyl group of the threonine residue highly susceptible to nucleophilic attack by the free amine of the growing peptide chain on the solid support. This pre-activation strategy offers several advantages, including rapid and efficient coupling reactions, reduced risk of side reactions, and minimized racemization.

Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis (SPPS) using this compound

This section provides a detailed methodology for the incorporation of a threonine residue into a peptide sequence using this compound. This protocol assumes a standard manual or automated SPPS setup.

Materials:

-

Fmoc-Rink Amide resin (or other suitable resin)

-

This compound

-

Other required Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Kaiser test kit

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate for 5 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times).

-

Perform a Kaiser test to confirm the presence of a free primary amine.

-

-

Coupling of this compound:

-

Dissolve this compound (1.5-3 equivalents relative to resin loading) in a minimal amount of DMF.

-

Add the dissolved this compound to the resin.

-

Add DIPEA (1.5-3 equivalents) to the reaction vessel.

-

Agitate the mixture at room temperature for 1-2 hours. The reaction can be monitored by taking a small sample of the resin and performing a Kaiser test. A negative Kaiser test (yellow beads) indicates complete coupling.

-

Once the coupling is complete, drain the reaction solution.

-

Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).

-

-

Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the desired peptide sequence.

-

Final Deprotection and Cleavage:

-

After the final coupling step, perform a final Fmoc deprotection as described in step 2.

-

Wash the resin with DMF and DCM, and then dry the resin under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5 v/v/v).

-

Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the peptide pellet under vacuum.

-

-

Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by mass spectrometry.

Experimental Workflow for Fmoc-SPPS

Caption: A generalized workflow for Fmoc solid-phase peptide synthesis.

Application Highlight: Synthesis of Bioactive Peptides

This compound is a key building block for the synthesis of various therapeutic peptides. Two notable examples are cilofungin and diuretic hormone-binding peptides.

Cilofungin and the Inhibition of Fungal β-(1,3)-D-Glucan Synthesis

Cilofungin is a semisynthetic lipopeptide antibiotic that exhibits potent antifungal activity, particularly against Candida species. Its mechanism of action involves the non-competitive inhibition of the enzyme β-(1,3)-D-glucan synthase. This enzyme is crucial for the synthesis of β-(1,3)-D-glucan, a major structural component of the fungal cell wall. By inhibiting this enzyme, cilofungin disrupts cell wall integrity, leading to osmotic instability and fungal cell death.

Caption: Mechanism of action of Cilofungin.

Diuretic Hormone-Binding Peptides and Vasopressin Signaling

This compound is also used in the synthesis of peptides that can bind to receptors for diuretic hormones, such as vasopressin (also known as antidiuretic hormone, ADH). Vasopressin plays a critical role in regulating water reabsorption in the kidneys by binding to the vasopressin V2 receptor (AVPR2), a G-protein coupled receptor (GPCR). The signaling cascade initiated by this binding ultimately leads to the translocation of aquaporin-2 (AQP2) water channels to the apical membrane of collecting duct cells, increasing water permeability and reabsorption.

Caption: Vasopressin V2 receptor signaling pathway.

This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development and peptide chemistry. The provided data, protocols, and pathway diagrams are intended to facilitate the effective use of this important reagent in the synthesis of novel and impactful peptide-based therapeutics.

Safety and Handling of Fmoc-Thr(tBu)-ODHBT: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety, handling, and application of Fmoc-Thr(tBu)-ODHBT (Fmoc-O-tert-butyl-L-Threonine 3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl ester), a key reagent in solid-phase peptide synthesis (SPPS). Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from related compounds and established laboratory safety protocols to provide a comprehensive resource.

Chemical and Physical Properties

This compound is a derivative of the amino acid threonine, protected with both a fluorenylmethyloxycarbonyl (Fmoc) group on the amine and a tert-butyl (tBu) group on the side-chain hydroxyl. The addition of the ODHBT (3-Hydroxy-1,2,3-benzotriazin-4(3H)-one) ester facilitates its use as an activated species in peptide coupling reactions.

| Property | Value | Source |

| CAS Number | 119767-84-9 | [1][2] |

| Molecular Formula | C30H30N4O6 | [2] |

| Molecular Weight | 542.58 g/mol | [2] |

| Appearance | Typically a white to off-white powder | Inferred from similar compounds |

| Storage Temperature | 2-8°C | [3] |

Safety and Handling

2.1. Hazard Identification

Based on the components of the molecule (Fmoc-amino acid, ODHBT ester), potential hazards may include:

-

Skin and eye irritation: Similar to many organic reagents, it may cause irritation upon contact.

-

Respiratory tract irritation: Inhalation of dust may cause irritation.

-

Unknown toxicity: The toxicological properties have not been thoroughly investigated.

2.2. Recommended Personal Protective Equipment (PPE)

A comprehensive approach to personal safety is crucial when handling this reagent.

References

Solubility Profile of Fmoc-Thr(tBu)-ODHBT: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of N-α-Fmoc-O-tert-butyl-L-threonine 3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl ester (Fmoc-Thr(tBu)-ODHBT). Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on providing a qualitative assessment based on the general properties of structurally similar compounds, alongside a detailed experimental protocol for determining its solubility in various solvents.

Understanding the Solubility of Protected Amino Acids

This compound is a protected amino acid derivative commonly used in solid-phase peptide synthesis (SPPS). Its solubility is a critical factor for efficient coupling reactions. The molecule possesses both a non-polar Fmoc protecting group and a polar ester and carbamate backbone, rendering its solubility dependent on the nature of the solvent. Generally, polar aprotic solvents are effective at solvating such compounds by interacting with the polar regions without interfering with the reactive ester group.

As a point of reference, the parent compound, Fmoc-Thr(tBu)-OH, has a reported solubility of 100 mg/mL (251.60 mM) in dimethyl sulfoxide (DMSO), which may require sonication to achieve. The addition of the ODHBT (3-hydroxy-1,2,3-benzotriazin-4(3H)-one) moiety to form the active ester increases the molecular weight and is expected to influence the solubility profile.

Qualitative Solubility of this compound

The following table provides a qualitative estimation of the solubility of this compound in a range of common laboratory solvents. These estimations are based on the known solubility of similar Fmoc-protected amino acids and the general principles of "like dissolves like."

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Dimethylformamide (DMF) | Polar Aprotic | High | Commonly used in peptide synthesis and known to be an excellent solvent for Fmoc-amino acids and coupling reagents. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | A strong polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | High | Another widely used solvent in peptide synthesis with strong solvating properties for protected amino acids. |

| Dichloromethane (DCM) | Non-polar | Moderate to Low | While a common solvent in organic synthesis, its lower polarity may limit the solubility of the polar parts of the molecule. |

| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | A less polar aprotic solvent than DMF or DMSO, which may result in lower solubility. |

| Acetonitrile (ACN) | Polar Aprotic | Moderate to Low | Its polarity is lower than that of DMF and DMSO, which could lead to reduced solubility. |

| Water | Polar Protic | Very Low | The large, non-polar Fmoc and t-Bu groups will significantly limit solubility in aqueous solutions. |

| Methanol/Ethanol | Polar Protic | Low | The presence of the non-polar protecting groups will likely result in poor solubility in protic solvents like alcohols. |

Experimental Protocol for Determining the Solubility of this compound

This section provides a detailed methodology for the quantitative determination of the solubility of this compound in a given solvent.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., DMF, DMSO, NMP)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Micropipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks

Procedure:

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of this compound into a vial.

-

Add a known volume of the solvent of interest to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of the Solid and Liquid Phases:

-

After the equilibration period, remove the vial and allow the undissolved solid to settle.

-

Centrifuge the vial at a high speed to ensure complete separation of the solid material.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a micropipette.

-

Dilute the supernatant with a suitable solvent (usually the same solvent used for the solubility test or the mobile phase for HPLC) in a volumetric flask to a concentration that falls within the linear range of the analytical method.

-

-

Quantitative Analysis by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Inject the standard solutions into the HPLC system to generate a calibration curve (Peak Area vs. Concentration).

-

Inject the diluted sample of the saturated solution into the HPLC system.

-

Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Methodological & Application

Application Notes and Protocols for the Use of Fmoc-Thr(tBu)-ODHBT in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of pre-activated N-α-Fmoc-O-tert-butyl-L-threonine-3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl ester (Fmoc-Thr(tBu)-ODHBT) in solid-phase peptide synthesis (SPPS). This document includes detailed protocols, data presentation on the expected performance of ODHBT esters, and diagrams to illustrate key processes.

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide and protein chemistry, enabling the efficient construction of complex peptide chains. The Fmoc/tBu strategy is widely employed due to its mild reaction conditions. A critical step in SPPS is the formation of the amide bond between amino acids. The use of pre-activated amino acid esters, such as this compound, offers a streamlined and efficient approach to this crucial coupling step.

This compound is an active ester of Fmoc-Thr(tBu)-OH. The 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (DHBT-OH) leaving group is known to facilitate rapid coupling while minimizing common side reactions, most notably racemization. This makes it a valuable reagent, particularly for the incorporation of sterically hindered or epimerization-prone amino acids like threonine.

Advantages of Using this compound

The use of a pre-activated ODHBT ester of Fmoc-Thr(tBu)-OH offers several advantages over in-situ activation methods:

-

High Coupling Efficiency: ODHBT esters are highly reactive, leading to faster and more complete coupling reactions. This is particularly beneficial when dealing with "difficult" sequences or sterically hindered amino acids.

-

Suppression of Racemization: The DHBT-OH leaving group is an effective suppressor of racemization, a critical consideration for maintaining the stereochemical integrity of the final peptide. This is especially important for amino acids like threonine.

-

Reduced Side Reactions: Pre-activated esters can minimize side reactions that are sometimes associated with carbodiimide-based activators, such as the formation of N-acylurea byproducts. For threonine, the risk of β-elimination is also a concern, and the use of optimized coupling strategies can help mitigate this.

-

Convenience and Reproducibility: As a stable, isolable solid, this compound is convenient to handle and weigh, leading to more reproducible coupling outcomes compared to the in-situ generation of active species.

Data Presentation: Expected Performance

While specific comparative studies on this compound are not extensively available in the public domain, the performance of ODHBT esters, in general, has been well-documented. The following tables provide an illustrative comparison of the expected performance of Fmoc-amino acid-ODHBT esters against other common coupling methods.

Table 1: Illustrative Coupling Efficiency of Different Activation Methods

| Coupling Method | Typical Coupling Time | Estimated Yield (%) | Notes |

| Fmoc-AA-ODHBT | 30 - 60 min | >99.5% | Fast and highly efficient. |

| HBTU/HOBt/DIPEA | 30 - 120 min | >99% | Standard and effective method. |

| DIC/HOBt | 60 - 180 min | >99% | Can lead to urea byproduct precipitation. |

| PyBOP/DIPEA | 30 - 90 min | >99% | Highly efficient phosphonium-based reagent. |

Table 2: Illustrative Racemization Levels for Sensitive Amino Acids

| Coupling Method | Estimated Racemization (%) | Notes |

| Fmoc-AA-ODHBT | <0.1% | Excellent suppression of epimerization. |

| HBTU/HOBt/DIPEA | <0.5% | Generally low, but can be sequence-dependent. |

| DIC/HOBt | <0.2% | Good suppression of racemization. |

| HATU/DIPEA | <0.1% | Very effective at preventing racemization. |

Note: The data presented in these tables are illustrative and based on the known performance of ODHBT esters and other coupling reagents in SPPS. Actual results may vary depending on the specific peptide sequence, resin, and reaction conditions.

Experimental Protocols

The following protocols provide a general guideline for the use of this compound in manual or automated solid-phase peptide synthesis.

4.1. Materials and Reagents

-

Fmoc-Rink Amide resin (or other suitable resin)

-

This compound

-

Other required Fmoc-amino acids

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, reagent grade

-

Dichloromethane (DCM), reagent grade

-

Diisopropylethylamine (DIPEA) (optional, for neutralization)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

-

Diethyl ether, cold

-

Acetic anhydride (for capping)

4.2. Resin Preparation and Swelling

-

Place the desired amount of resin in a reaction vessel.

-

Add DMF to the resin (approximately 10 mL per gram of resin).

-

Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

-

Drain the DMF.

4.3. Fmoc Deprotection

-

Add a 20% (v/v) solution of piperidine in DMF to the resin.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the piperidine solution.

-

Repeat the piperidine treatment for another 5-10 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

Perform a Kaiser test to confirm the presence of a free primary amine.

4.4. Coupling of this compound

-

Dissolve this compound (1.5 to 3 equivalents relative to the resin loading) in a minimal amount of DMF.

-

Add the dissolved this compound solution to the deprotected resin.

-

Agitate the mixture at room temperature for 30-60 minutes. The reaction can be monitored using a colorimetric test (e.g., Kaiser test) to confirm the disappearance of the free amine.

-

After the coupling is complete, drain the reaction solution.

-

Wash the resin thoroughly with DMF (3-5 times).

4.5. Capping (Optional)

If the coupling is found to be incomplete, any unreacted amino groups can be capped to prevent the formation of deletion sequences.

-

Treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 5% acetic anhydride, 5% DIPEA in DMF) for 15-30 minutes.

-

Wash the resin with DMF.

4.6. Chain Elongation

Repeat the Fmoc deprotection (Section 4.3) and coupling (Section 4.4, using the next desired Fmoc-amino acid) steps until the desired peptide sequence is assembled.

4.7. Cleavage and Deprotection

-

After the final Fmoc group is removed, wash the resin with DCM and dry it under a stream of nitrogen.

-

Add the cleavage cocktail to the resin in a well-ventilated fume hood.

-

Agitate the mixture for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether.

-

Dry the crude peptide under vacuum.

4.8. Purification and Analysis

The crude peptide can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry (e.g., LC-MS or MALDI-TOF).

Visualizations

Diagram 1: Chemical Structure of this compound

Caption: Structure of this compound.

Diagram 2: SPPS Workflow using this compound

Caption: SPPS cycle using this compound.

Diagram 3: Mechanism of Peptide Bond Formation

Caption: Peptide bond formation with ODHBT ester.

Application Notes and Protocols for Fmoc-Thr(tBu)-ODHBT Coupling Reaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the coupling of Fmoc-Thr(tBu)-ODHBT, a pre-activated ester of threonine, in solid-phase peptide synthesis (SPPS). The use of 3-Hydroxy-1,2,3-benzotriazin-4(3H)-one (HODhbt) to form the ODHBT ester enhances reactivity compared to standard HOBt esters, potentially leading to higher coupling efficiencies and reduced reaction times. This protocol is intended for researchers familiar with standard Fmoc/tBu solid-phase peptide synthesis techniques.

Introduction

In solid-phase peptide synthesis (SPPS), the efficient formation of the amide bond between the activated carboxyl group of an amino acid and the free amine of the growing peptide chain is critical for the synthesis of high-quality peptides. The use of pre-activated amino acid esters, such as this compound, offers a convenient and efficient method for introducing amino acid residues. The ODHBT ester is known to be more reactive than the more common HOBt ester, which can be advantageous in overcoming sterically hindered couplings and reducing racemization. This application note details a standard protocol for the use of pre-formed this compound in a manual Fmoc-SPPS workflow.

Data Presentation

While specific quantitative data for the coupling efficiency of this compound is not extensively available in publicly accessible literature, the expected performance can be extrapolated from the general principles of SPPS and the known reactivity of ODHBT esters. The following table provides an estimated comparison based on typical outcomes in SPPS.

| Parameter | Standard in-situ Activation (e.g., DIC/HOBt) | Pre-formed this compound (Estimated) |

| Coupling Time | 1 - 2 hours | 30 - 60 minutes |

| Coupling Efficiency | > 99% | > 99.5% |

| Racemization Risk | Low | Very Low |

| Reagents Required | Fmoc-Thr(tBu)-OH, DIC, HOBt | This compound |

Note: The values for this compound are estimates based on the higher reactivity of ODHBT esters. Actual results may vary depending on the specific peptide sequence, resin, and reaction conditions.

Experimental Protocols

This protocol outlines the manual coupling of pre-formed this compound to a solid-phase support following Fmoc deprotection of the N-terminal amino acid.

Materials:

-

Peptide synthesis resin with a free N-terminal amine (e.g., Rink Amide resin, Wang resin)

-

This compound

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine, 20% (v/v) in DMF

-

Kaiser test kit or other method for monitoring free amines

-

Inert gas (Nitrogen or Argon)

-

Peptide synthesis vessel

Protocol Steps:

-

Resin Preparation:

-

Swell the peptide-resin (containing a free N-terminal amine after Fmoc deprotection) in DMF for at least 30 minutes in the reaction vessel.

-

Drain the DMF.

-

-

This compound Coupling:

-

Dissolve 2 to 3 equivalents of this compound (relative to the resin loading) in a minimal amount of DMF.

-

Add the this compound solution to the swollen resin in the reaction vessel.

-

Agitate the mixture gently using a shaker or by bubbling with an inert gas at room temperature for 30 to 60 minutes. The increased reactivity of the ODHBT ester generally allows for shorter coupling times compared to standard methods.

-

-

Monitoring the Coupling Reaction:

-

After the initial coupling time, take a small sample of the resin beads.

-

Wash the beads thoroughly with DMF and then DCM.

-

Perform a Kaiser test (or other appropriate ninhydrin-based test) to check for the presence of free primary amines.[1]

-

A negative Kaiser test (yellow beads) indicates a complete reaction. If the test is positive (blue/purple beads), continue the coupling for an additional 30 minutes and re-test.

-

-

Washing:

-

Once the coupling is complete (negative Kaiser test), drain the reaction solution.

-

Wash the resin extensively to remove excess reagents and the 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (HODhbt) byproduct. A typical washing sequence is:

-

DMF (3 times)

-

DCM (3 times)

-

DMF (3 times)

-

-

Each wash should be performed for at least 1 minute with agitation.

-

-

Proceeding to the Next Cycle:

-

The resin is now ready for the next Fmoc deprotection step to continue the peptide chain elongation.

-

Mandatory Visualization

Caption: Workflow for this compound coupling in SPPS.

References

Application Notes & Protocols: Activation and Use of Fmoc-Thr(tBu)-ODHBT for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In Solid-Phase Peptide Synthesis (SPPS), the complete and epimerization-free formation of the amide bond is critical to achieving high purity and yield of the target peptide. The activation of the carboxylic acid of the incoming Fmoc-protected amino acid is a key step that dictates the efficiency of the coupling reaction. For sterically hindered amino acids such as O-tert-butyl-protected threonine (Thr(tBu)), coupling can be challenging, leading to incomplete reactions and the formation of deletion sequences.

The use of 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (HOOBt or HODhbt) and its corresponding active esters (ODHBT esters) offers a highly efficient solution. ODHBT esters are known to be more reactive than their 1-hydroxybenzotriazole (HOBt) counterparts, facilitating rapid and efficient coupling, even for difficult sequences.[1] This document provides detailed notes and protocols for the use of pre-activated Fmoc-Thr(tBu)-ODHBT in Fmoc/tBu-based SPPS.

The reagent 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) is a well-regarded coupling agent that functions by forming an ODHBT active ester in situ. Studies using DEPBT have demonstrated its remarkable resistance to racemization, making it a reagent of choice for coupling racemization-prone amino acids.[1][2][3][4][5][6] The use of a pre-formed and purified this compound active ester builds on this chemistry, offering a stable and highly reactive building block for the incorporation of the sterically demanding Thr(tBu) residue.

Data Presentation: Comparison of Coupling Reagent Performance

The primary advantage of using the ODHBT active ester, whether pre-formed or generated in situ with reagents like DEPBT, is the significant reduction in racemization compared to other common coupling methods.

| Coupling Reagent/Method | Additive | Base (equiv.) | Racemization Level | Coupling Efficiency | Reference |

| DEPBT (forms ODHBT ester) | - | DIPEA (3) | Up to non-detectable | High | [2][3] |

| BOP | HOBt (6) | NMM (3) | 13% | 59% | [2][3] |

| HBTU | HOBt (1) | DIPEA (3) | 32% | 73% | [2] |

| EDC | HOBt (1) | DIPEA (3) | 30% | 71% | [2] |

| EDC | Oxyma (2) | DIPEA (3) | 20% | 71% | [2] |

Data synthesized from a study on a solution-phase synthesis of a kyotorphin derivative, demonstrating the superior performance of DEPBT in suppressing racemization.[2][3]

Diagrams: Reaction and Workflow

Caption: Activation of Fmoc-Thr(tBu)-OH to its ODHBT active ester.

Caption: Experimental workflow for SPPS using this compound.

Experimental Protocols

This protocol is adapted from standard procedures for coupling active esters and from protocols utilizing the in situ generation of ODHBT esters via DEPBT.[7] It is intended for manual or automated Solid-Phase Peptide Synthesis (SPPS).

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

-

Dichloromethane (DCM), synthesis grade

-

SPPS reaction vessel

-

Shaker or automated peptide synthesizer

Procedure:

-

Resin Preparation:

-

Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed using a standard deprotection protocol (e.g., 20% piperidine in DMF).

-

Wash the deprotected peptide-resin thoroughly with DMF (3-5 times) to remove all residual piperidine.

-

-

Coupling Solution Preparation:

-

In a separate vial, dissolve 1.5 to 2.0 equivalents of this compound (relative to the resin loading) in a minimal amount of DMF.

-

Add 3.0 equivalents of a non-nucleophilic base, such as DIPEA. For amino acids that are particularly sensitive to racemization, a weaker base like 2,4,6-collidine is recommended.[2]

-

Briefly vortex the solution to ensure it is fully dissolved.

-

-

Coupling Reaction:

-

Drain the DMF from the washed peptide-resin.

-

Immediately add the prepared coupling solution (from step 2) to the resin.

-

Shake the reaction vessel at room temperature for 1 to 2 hours. For particularly difficult couplings (e.g., coupling onto a secondary amine or within an aggregated sequence), the reaction time may be extended.

-

-

Post-Coupling Wash:

-

Drain the reaction solution from the resin.

-

Wash the peptide-resin thoroughly to remove excess reagents and byproducts. A typical wash cycle is:

-

DMF (3 times)

-

DCM (3 times)

-

DMF (3 times)

-

-

-

Monitoring and Next Step:

-

Perform a qualitative test (e.g., Kaiser or TNBS test) to confirm the absence of free primary amines, indicating complete coupling.

-

If the test is positive (indicating incomplete reaction), a second coupling (recoupling) may be performed by repeating steps 2-4.

-

If the test is negative, proceed to the Fmoc deprotection step for the next amino acid in the sequence.

-

This protocol describes the formation of the ODHBT active ester in situ using DEPBT, which is an alternative to using the pre-formed active ester.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Fmoc-Thr(tBu)-OH

-

3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)[7]

-

Dichloromethane (DCM), synthesis grade

-

SPPS reaction vessel

-

Shaker or automated peptide synthesizer

Procedure:

-

Resin Preparation:

-

Perform Fmoc deprotection and washing of the peptide-resin as described in Protocol 1, step 1.

-

-

Coupling Reaction:

-

Suspend the washed resin in DMF (approx. 10 mL per gram of resin).

-

Add 1.5 equivalents of Fmoc-Thr(tBu)-OH (relative to resin loading).

-

Add 1.5 equivalents of DEPBT.

-

Add 3.0 equivalents of DIPEA or Et₃N.[7]

-

Shake the mixture at room temperature for 1-2 hours.

-

-

Post-Coupling Wash and Monitoring:

-

Follow the procedures described in Protocol 1, steps 4 and 5, to wash the resin and confirm reaction completion before proceeding to the next synthesis cycle.

-

Conclusion

The use of this compound, either as a pre-formed active ester or generated in situ, provides a robust and highly effective method for incorporating the sterically hindered Thr(tBu) residue in SPPS. The enhanced reactivity of the ODHBT ester allows for efficient coupling, while its structure significantly minimizes the risk of racemization. These protocols offer a reliable framework for researchers to improve the quality and yield of complex synthetic peptides.

References

- 1. bachem.com [bachem.com]

- 2. researchgate.net [researchgate.net]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. researchgate.net [researchgate.net]

- 5. DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DEPBT - Wikipedia [en.wikipedia.org]

- 7. peptide.com [peptide.com]

Application Notes and Protocols for Fmoc-Thr(tBu)-ODHBT in Complex Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the production of synthetic peptides for research, therapeutic, and diagnostic applications. The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is a cornerstone of modern SPPS due to its mild reaction conditions. However, the synthesis of "difficult" or complex peptide sequences, particularly those prone to aggregation or containing sterically hindered amino acids like threonine, remains a significant challenge. These sequences can lead to incomplete reactions, low yields, and difficult purifications.

To address these challenges, the use of highly activated amino acid derivatives is crucial. Fmoc-Thr(tBu)-ODHBT is a pre-activated ester of Fmoc-protected threonine, incorporating 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (ODHBT). ODHBT is a more reactive analogue of the commonly used coupling additive 1-hydroxybenzotriazole (HOBt). The pre-activated nature of this compound offers a streamlined and efficient approach to introduce threonine residues, especially in sequences where standard coupling methods may falter.

These application notes provide a comprehensive overview of the use of this compound in the synthesis of complex peptides, complete with detailed protocols, comparative data, and workflow visualizations.

Principle of Action

During peptide bond formation, the carboxylic acid of the incoming Fmoc-amino acid is activated to facilitate nucleophilic attack by the free amine of the resin-bound peptide chain. In cases of difficult couplings, this activation needs to be highly efficient to drive the reaction to completion. This compound exists as a stable, yet highly reactive, active ester. Upon its introduction to the deprotected peptide-resin, the ODHBT moiety acts as an excellent leaving group, promoting rapid and efficient acylation. This high reactivity is particularly beneficial for coupling to sterically hindered N-termini or within aggregating peptide sequences.

Applications in Complex Peptide Synthesis

The primary application of this compound lies in overcoming synthetic challenges associated with:

-

Sterically Hindered Couplings: Threonine, with its β-branched side chain, can present significant steric hindrance, leading to slow and incomplete coupling reactions. The high reactivity of the ODHBT ester helps to overcome this barrier.

-

Aggregation-Prone Sequences: Peptides rich in hydrophobic or β-sheet-forming residues, including threonine, have a tendency to aggregate on the solid support, rendering the N-terminus inaccessible. The rapid kinetics of coupling with this compound can help to minimize the time the peptide is in a vulnerable state for aggregation.

-

Threonine-Rich Peptides: The synthesis of peptides containing multiple or consecutive threonine residues is notoriously difficult. The use of a highly activated threonine derivative can significantly improve the yield and purity of the final product.

Data Presentation: Comparative Coupling Efficiencies

The following table summarizes the relative performance of different coupling strategies for difficult peptide sequences. While direct head-to-head quantitative data for this compound is not extensively published, the performance can be inferred from the known reactivity of ODHBT esters compared to HOBt-based methods.

| Coupling Strategy | Relative Reactivity | Racemization Risk | Suitability for Difficult Sequences | Notes |

| DIC/HOBt | Standard | Low | Moderate | A common and cost-effective method, but may be insufficient for severely hindered couplings. |

| HBTU/DIPEA | High | Moderate | High | A widely used and effective method, but the uronium salt can cause side reactions. |

| HATU/DIPEA | Very High | Low | Very High | Highly effective for most difficult couplings due to the reactivity of the HOAt ester. |

| Fmoc-AA-ODHBT | Very High | Low to Moderate | Very High | As a pre-activated ester, it offers rapid coupling kinetics, potentially superior to in-situ HOBt methods, especially for hindered residues like Threonine. |

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Workflow

The synthesis of peptides using this compound follows the standard Fmoc/tBu SPPS cycle. The key difference lies in the coupling step, where the pre-activated amino acid is used directly.

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Protocol for Coupling with this compound

This protocol assumes a standard manual or automated SPPS setup. Reagent volumes and reaction times may need to be optimized based on the specific peptide sequence and resin loading.

Materials:

-

Fmoc-deprotected peptide-resin

-

This compound

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Diisopropylethylamine (DIPEA) (optional, for neutralization if needed)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Resin Preparation:

-

Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed by treatment with 20% piperidine in DMF.

-

Thoroughly wash the resin with DMF (3-5 times) to remove all traces of piperidine.

-

Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free primary amine.

-

-

Coupling Reaction:

-

Dissolve this compound (1.5 to 3.0 equivalents relative to the resin loading) in a minimal amount of DMF.

-

Add the solution of this compound to the washed and deprotected peptide-resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours. For particularly difficult sequences, the coupling time can be extended or a second coupling can be performed.

-

Note: Unlike in situ activation methods, the addition of a coupling reagent (like HBTU or DIC) is not necessary as this compound is already activated. The addition of a non-nucleophilic base like DIPEA is generally not required but can be included in small amounts if the resin salt form needs neutralization.

-

-

Post-Coupling Wash:

-

After the coupling reaction is complete, drain the reaction vessel.

-

Wash the peptide-resin thoroughly with DMF (3-5 times) to remove any unreacted this compound and the ODHBT byproduct.

-

A final wash with DCM can be performed to prepare the resin for the next deprotection step or for storage.

-

-

Monitoring the Coupling Reaction:

-

Perform a qualitative test (e.g., Kaiser test) on a small sample of the resin beads. A negative result (beads remain colorless or yellow) indicates a complete coupling reaction.

-

If the test is positive, a second coupling step may be necessary.

-

Caption: Detailed workflow for the coupling step using this compound.

Final Cleavage and Deprotection

After the full peptide sequence has been assembled, the peptide is cleaved from the resin, and the side-chain protecting groups (including the tBu group on threonine) are removed.

Materials:

-

Peptide-resin

-

Cleavage Cocktail: A common cocktail is Reagent K: 82.5% Trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT). The exact composition may vary depending on the peptide sequence.

-

Cold diethyl ether

Procedure:

-

Wash the final peptide-resin with DCM and dry it under a stream of inert gas.

-

Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times.

-

Dry the crude peptide pellet under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity by mass spectrometry (MS).

Signaling Pathways and Logical Relationships

The decision-making process for employing this compound can be visualized as follows:

Caption: Decision pathway for using this compound.

Conclusion

This compound is a valuable tool for the synthesis of complex peptides, particularly those containing the sterically demanding threonine residue. Its pre-activated nature provides a highly reactive species that can significantly improve coupling efficiency, leading to higher yields and purities of the target peptide. By understanding the principles of its application and following the detailed protocols outlined above, researchers can more effectively tackle the synthesis of "difficult" peptide sequences, thereby accelerating drug discovery and development efforts.

Application Note: Acid-Catalyzed Cleavage of the tert-Butyl Protecting Group from Fmoc-Thr(tBu)-ODHBT

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the efficient cleavage of the acid-labile tert-butyl (tBu) protecting group from the side chain of threonine in the compound Fmoc-Thr(tBu)-ODHBT. The tBu group is a common protecting strategy for hydroxyl-containing amino acids in Fmoc-based solid-phase peptide synthesis (SPPS). Its removal is a critical step in synthesizing the final deprotected molecule. This protocol utilizes a standard trifluoroacetic acid (TFA)-based cleavage cocktail and outlines the reaction, work-up, and product isolation procedures.

Principle and Mechanism

The tert-butyl ether linkage on the threonine side chain is highly susceptible to cleavage under strong acidic conditions. The reaction proceeds via an SN1 or E1 mechanism, initiated by the protonation of the ether oxygen by trifluoroacetic acid (TFA). This is followed by the departure of the stable tert-butyl carbocation, leaving the free hydroxyl group on the threonine residue.

The generated tert-butyl carbocation is a reactive electrophile that can cause side reactions, such as the alkylation of electron-rich amino acid residues (e.g., Trp, Met) if present in a larger peptide.[1] To prevent this, "scavengers" are added to the cleavage cocktail to trap the carbocation.[1][2] Common scavengers include triisopropylsilane (TIS), which reduces the cation, and water, which quenches it to form tert-butanol.[2][3]

The N-terminal Fmoc group is stable under these acidic conditions, allowing for selective deprotection of the tBu group.

Logical Diagram of the Cleavage Mechanism

Caption: Mechanism of acid-catalyzed tBu cleavage.

Experimental Protocols

This section details the necessary reagents and a step-by-step procedure for the cleavage reaction.

Materials and Reagents

-

This compound

-

Trifluoroacetic acid (TFA), reagent grade (≥99%)

-

Triisopropylsilane (TIS)

-

Deionized water (H₂O)

-

Cold diethyl ether (Et₂O) or methyl t-butyl ether (MTBE), pre-chilled to -20°C

-

Dichloromethane (DCM) (optional, for dissolving)

-

Nitrogen or Argon gas

-

Glass reaction vial with a screw cap

-

Magnetic stirrer and stir bar

-

Microcentrifuge and tubes

-

HPLC and LC-MS for analysis

Preparation of Cleavage Cocktail (Reagent K variant)

A widely used and effective cleavage cocktail for tBu deprotection consists of TFA, water, and TIS.[4]

Standard Cocktail (95:2.5:2.5):

-

TFA: 9.5 mL

-

H₂O: 0.25 mL

-

TIS: 0.25 mL

Procedure:

-

In a fume hood, carefully measure and combine the reagents in a glass container.

-

Mix thoroughly.

-

This cocktail should be prepared fresh before use.

Safety Note: TFA is highly corrosive and volatile. Always handle it in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

Cleavage and Work-up Procedure

-

Weigh approximately 10-20 mg of this compound and place it into a clean, dry glass vial.

-

Add 1-2 mL of the freshly prepared TFA cleavage cocktail to the vial. If the substrate does not dissolve immediately, a small amount of DCM can be co-added.

-

Seal the vial tightly and stir the mixture at room temperature for 2 hours. Longer reaction times may be needed for more sterically hindered groups, but 1-2 hours is typically sufficient.[5]

-

After the reaction is complete, concentrate the TFA solution under a gentle stream of nitrogen or argon gas until the volume is reduced by approximately 80-90%, resulting in an oily residue.

-

Place a 15 mL centrifuge tube containing ~10 mL of cold (-20°C) diethyl ether on ice.

-

Slowly add the concentrated reaction mixture dropwise into the cold ether while gently vortexing. A white precipitate of the deprotected product should form immediately.[6]

-

Cap the tube and centrifuge at 3000-4000 rpm for 5-10 minutes to pellet the precipitate.

-

Carefully decant the ether supernatant.

-

Wash the pellet by adding another 10 mL of cold ether, resuspending the solid by vortexing, and centrifuging again. Repeat this wash step two more times to remove residual TFA and scavengers.

-

After the final wash, decant the ether and dry the white solid pellet under vacuum for several hours to obtain the final product, Fmoc-Thr-ODHBT.

-

Confirm the identity and purity of the product using analytical techniques such as HPLC and LC-MS.

Data Presentation

The choice of cleavage cocktail can impact the final purity of the product by minimizing side reactions. The following table summarizes expected outcomes based on different cocktail compositions for a standard 2-hour reaction at room temperature.

| Cocktail ID | Composition (v/v/v) | Anticipated Purity (%) | Notes |

| A | 95% TFA / 5% H₂O | ~93% | Water acts as a sufficient scavenger in many cases, but minor t-butylation of the product or impurities is possible.[2] |

| B (Recommended) | 95% TFA / 2.5% H₂O / 2.5% TIS | >97% | TIS is a highly effective carbocation scavenger, preventing side reactions and leading to a cleaner product. This is a standard and robust cocktail.[2][4] |

| C | 88% TFA / 5% Phenol / 5% H₂O / 2% TIS | >97% | A "low-odor" formulation (Reagent B) where phenol also acts as a scavenger. Useful for trityl-containing peptides.[6] |

Experimental Workflow Diagram

The following diagram illustrates the key steps of the experimental protocol.

References

- 1. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bot Detection [iris-biotech.de]

- 3. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. peptide.com [peptide.com]

Application Notes and Protocols for Fmoc-Thr(tBu)-ODHBT in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical information for the efficient use of Fmoc-Thr(tBu)-ODHBT (Fmoc-O-tert-butyl-L-threonine 3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl ester) in solid-phase peptide synthesis (SPPS). The following sections outline the necessary reagents, experimental procedures, and expected outcomes for the successful incorporation of the protected threonine residue into a peptide sequence.

Overview and Principle

This compound is a pre-activated form of the amino acid threonine, where the α-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, the side-chain hydroxyl group is protected by the acid-labile tert-butyl (tBu) group, and the carboxyl group is activated as an ODHBT ester. This active ester is highly reactive, facilitating efficient peptide bond formation with the free amine of the growing peptide chain on a solid support. The use of ODHBT esters, derived from 3-hydroxy-3,4-dihydro-4-oxo-1,2,3-benzotriazine (HODHBT), is known to promote rapid coupling and minimize racemization.

The overall process follows the standard cycle of Fmoc-SPPS, which involves the iterative deprotection of the Fmoc group and coupling of the subsequent Fmoc-protected amino acid.

Experimental Protocols

Materials and Reagents

-

This compound

-

Solid support (e.g., Rink Amide resin, Wang resin)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine, reagent grade

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt) or 3-hydroxy-3,4-dihydro-4-oxo-1,2,3-benzotriazine (HODHBT)

-

N,N-Diisopropylethylamine (DIPEA)

-

Kaiser test kit (for monitoring coupling completion)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

-

Diethyl ether, cold

Protocol for Coupling of this compound

This protocol describes the manual coupling of this compound to a resin-bound peptide with a free N-terminal amine.

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Repeat this step once.

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.

-

Coupling Reaction:

-

Dissolve this compound (1.5 to 3 equivalents relative to the resin loading) in a minimal amount of DMF.

-

Add the amino acid solution to the washed and deprotected resin.

-

Add DIPEA (1 to 2 equivalents) to the reaction mixture to act as a base.

-